N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 409.48 g/mol. This compound features several heterocyclic structures, including thiazole and thiophene rings, which contribute to its biological activity and chemical properties.
This compound is classified within the realm of heterocyclic compounds, specifically those containing imidazole, thiazole, and thiophene moieties. It has been identified in various chemical databases, including PubChem, where it is noted for its potential applications in medicinal chemistry and drug development .
The synthesis of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps that integrate various chemical reactions to construct the complex structure.
Methods and Technical Details:
The molecular structure of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide can be described as follows:
Structural Features:
Data:
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C5=CSC=C5
.NPVUXTXDJDTNGE-UHFFFAOYSA-N
.The compound's reactivity can be attributed to its functional groups and heterocyclic nature:
Reactions:
Technical Details:
These reactions can be utilized in synthetic pathways to modify the compound for enhanced biological activity or to create derivatives with specific properties.
The mechanism of action for N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is not fully elucidated but is believed to involve:
Physical Properties:
Chemical Properties:
Relevant Data:
The compound's melting point, boiling point, and specific solubility data are crucial for practical applications but require experimental determination .
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide has potential applications in:
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: